molecular formula C10H11N3OS B1305707 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 62236-09-3

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No.: B1305707
CAS No.: 62236-09-3
M. Wt: 221.28 g/mol
InChI Key: FSUOZVHASSEDMX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through binding interactions with the active site of the enzyme, thereby preventing its normal function. Additionally, this compound has shown potential in modulating the activity of other biomolecules, such as heat shock proteins, which are involved in protein folding and stress responses .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by disrupting the cell cycle and blocking it at the sub-G1 phase . This compound also influences cell signaling pathways, including those involved in gene expression and cellular metabolism. For example, it has been shown to affect the expression of genes related to cell proliferation and survival, thereby altering cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, it binds to the active site of urease, leading to enzyme inhibition . Additionally, molecular docking studies have revealed that this compound can interact with other enzymes and proteins, such as heat shock proteins, by forming stable complexes that disrupt their normal functions . These interactions result in changes in gene expression and cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity for extended periods, making it suitable for in vitro and in vivo experiments. Its effects on cellular function may vary over time, with prolonged exposure leading to more pronounced changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been observed to exhibit therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways are crucial for the compound’s biological activity, as they determine its bioavailability and efficacy. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it has been shown to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s liposolubility, attributed to the presence of a sulfur atom, facilitates its transport across cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. The presence of the thiadiazole ring enhances its ability to interact with various biomolecules within these compartments, thereby modulating their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone can be synthesized through various methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically proceeds under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and solvents that can be easily recycled .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole

Uniqueness: 1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to other thiadiazole derivatives, this compound exhibits a distinct profile of enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

1-(5-amino-2-phenyl-2H-1,3,4-thiadiazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-7(14)13-9(15-10(11)12-13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOZVHASSEDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385662
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62236-09-3
Record name 1-(5-Amino-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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